molecular formula C15H13ClN2O3S2 B10865818 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10865818
M. Wt: 368.9 g/mol
InChI Key: FDUGKJWTADVGHP-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation: The benzothiazole intermediate is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The ethoxylated benzothiazole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Selection: Using specific catalysts to improve reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize product formation.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Substituted Derivatives: Formed from substitution reactions.

    Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.

    Hydrolysis Products: Formed from the breakdown of the sulfonamide group.

Scientific Research Applications

4-Chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • 4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide is unique due to the presence of both a sulfonamide group and a benzothiazole ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O3S2

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18)

InChI Key

FDUGKJWTADVGHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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